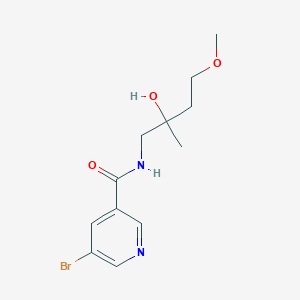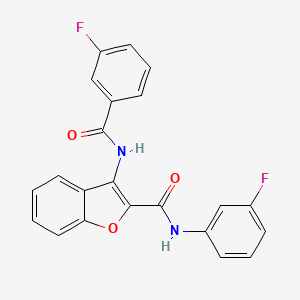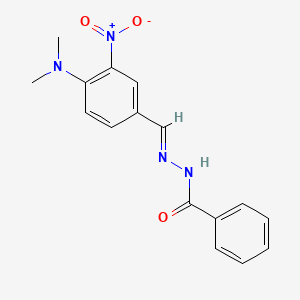
4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide, is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been synthesized and characterized, providing insights into the general behavior and properties of this class of compounds.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. In the case of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), the compound was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that a similar approach could be used for the synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide, by reacting an appropriate sulfonyl chloride with a naphthalene-derived amine.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as single crystal X-ray diffraction (XRD). For instance, 4MNBS crystallizes in the triclinic system and its geometric parameters were determined through XRD . Density Functional Theory (DFT) calculations, including Natural Bond Orbital (NBO) analysis, can provide further insights into the stability of the molecule, charge delocalization, and hyperconjugative interactions . These methods could be applied to determine the molecular structure of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide and to predict its electronic properties.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, the synthesis of diastereomerically pure sulfoxides from menthyl naphthalenesulfinate demonstrates the reactivity of sulfonamide derivatives in creating compounds with high enantiomeric purity . This indicates that the compound may also be amenable to reactions that produce chiral centers or that it could be used as an intermediate in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be characterized using techniques such as FTIR, NMR, and thermal analysis . DFT calculations can be used to compute atomic charges, frontier molecular orbitals, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with other molecules . The HOMO and LUMO energies calculated from DFT studies can indicate the propensity for charge transfer within the molecule . These analyses would be relevant for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide to predict its behavior in various environments and potential applications.
Scientific Research Applications
Anticancer Potential
4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide has shown potential in anticancer research. For instance, related compounds such as 1,4‐Naphthoquinones, which share structural similarities, have been used to synthesize pharmaceutically active agents with potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds demonstrate the ability to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as therapeutic agents against cancer (Ravichandiran et al., 2019).
Synthesis and Structural Characterization
Research involving similar naphthalene derivatives has focused on their synthesis and structural characterization. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a compound with related structural features, was synthesized and characterized using various spectroscopic techniques. Such research contributes to a deeper understanding of the molecular geometry, vibrational frequencies, and other chemical properties of these compounds, which is essential for their application in various scientific fields (Sarojini et al., 2012).
Polymer Research
In the field of polymer science, naphthalene derivatives are used in the synthesis of novel aromatic polyamides. These polyamides show remarkable properties such as good solubility in polar aprotic solvents, high glass-transition temperatures, and excellent thermal stability. Such properties make them suitable for various industrial applications, including materials science and engineering (Ghodke et al., 2021).
Supramolecular Chemistry
Naphthalene derivatives also play a significant role in supramolecular chemistry. They are used as building blocks in supramolecular assemblies, leading to the creation of diverse structures with potential applications in materials science. The ability to generate different solvatomorphs and structural motifs using these compounds underscores their versatility in designing novel materials (Białek et al., 2013).
Neurological Research
In neurological research, related naphthalene-based compounds have been synthesized and evaluated for their ability to enhance nerve growth factor's stimulation of neurite outgrowths. This research is crucial in understanding and potentially treating various neurological disorders (Williams et al., 2010).
Environmental and Analytical Applications
Naphthalene derivatives are also investigated for their behavior under various conditions, such as their decomposition in the presence of oxygen. Understanding these reactions is important for environmental science and analytical chemistry, as these compounds are often products of industrial processes (Kudlich et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-14-25(15-17(2)29-16)30(27,28)22-11-8-19(9-12-22)23(26)24-21-10-7-18-5-3-4-6-20(18)13-21/h3-13,16-17H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAZCHDMKYNAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)



![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)
![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
